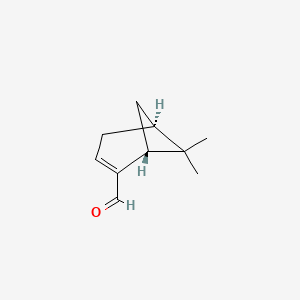
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Descripción general
Descripción
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide, also known as chlorphenoxamine, is a synthetic compound that has a wide range of applications in the scientific research field. It is a potent antihistamine and has been used in the treatment of allergies and asthma since the 1950s. Chlorphenoxamine is also used in the synthesis of other compounds and has been studied for its potential use in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Efficacy
Synthesis of Novel Phenoxyacetamide Derivatives : A study by Rashid et al. (2021) focused on the synthesis of novel phenoxyacetamide derivatives to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The derivatives showed promising results, highlighting the compound's potential in agricultural applications Rashid et al., 2021.
Synthetic Pathways and Derivative Formation
Formation of 4-Chloro-2-hydroxyacetophenone : Teng Da-wei (2011) reported on the synthesis of 4-choloro-2-hydroxyacetophenone, a derivative of the parent compound, demonstrating the versatility of its chemical structure for further chemical modifications Teng Da-wei, 2011.
Anticonvulsant Activity
Phenoxyacetyl Derivatives of Amines : Research by Pańczyk et al. (2018) explored the synthesis of phenoxyacetamides with varied amide components, including aminoalkanol or amino acid moieties, to screen for potential anticonvulsant activity. This study underscores the therapeutic potential of phenoxyacetamide derivatives in the treatment of epilepsy Pańczyk et al., 2018.
Hydrogen Bond Studies
Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : A study by Romero and Angela Margarita (2008) focused on the synthesis and characterization of hydrogen-bonded structures of similar compounds, providing insights into the molecular interactions that could influence the compound's reactivity and stability Romero & Angela Margarita, 2008.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCLJWSCJZWECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)





